Chlorphenoxamine hydrochloride

Vue d'ensemble

Description

Le Chlorphénoxamine Hydrochlorure est un composé chimique connu pour ses propriétés antihistaminiques et anticholinergiques. Il est couramment utilisé comme agent antiprurigineux pour soulager les démangeaisons et comme agent antiparkinsonien pour gérer les symptômes de la maladie de Parkinson . Le composé est un analogue de la diphénhydramine et est commercialisé sous le nom de Phenoxene .

Méthodes De Préparation

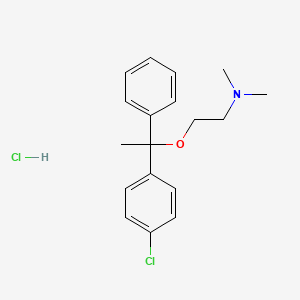

Voies de Synthèse et Conditions de Réaction : Le Chlorphénoxamine Hydrochlorure peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction du 4-chlorobenzhydrol avec le 2-diméthylaminoéthanol en présence d'un catalyseur acide pour former le composé intermédiaire. Ce dernier est ensuite mis à réagir avec de l'acide chlorhydrique pour produire du Chlorphénoxamine Hydrochlorure .

Méthodes de Production Industrielle : En milieu industriel, la production de Chlorphénoxamine Hydrochlorure implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la recristallisation et la purification pour obtenir le produit final adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Charge-Transfer Complexation Reactions

Chlorphenoxamine hydrochloride (CPX) forms charge-transfer (CT) complexes with π-acceptors such as chloranilic acid (CLA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and tetracyanoquinodimethane (TCNQ). These interactions occur via electron donation from CPX’s tertiary amine group to the electron-deficient acceptors .

Key Findings:

-

Stoichiometry : Job’s method and mole-ratio analysis confirm a 1:1 molar ratio for all CT complexes .

-

Optimal Conditions :

Table 1: Association Constants and Thermodynamic Parameters of CT Complexes

| Acceptor | K (M<sup>−1</sup>) | ΔG° (kJ/mol) |

|---|---|---|

| CLA | 9.82 × 10<sup>3</sup> | −23.11 |

| DDQ | 1.12 × 10<sup>4</sup> | −23.67 |

| TCNQ | 3.98 × 10<sup>3</sup> | −20.92 |

The high association constants (K) and negative ΔG° values indicate spontaneous and stable complex formation.

Oxidative Degradation Reaction

CPX undergoes oxidation under stress conditions, forming chlorphenoxamine N-oxide as the primary degradation product. This reaction is critical for understanding drug stability and storage requirements .

Experimental Observations:

-

Conditions : Treatment with 3% H<sub>2</sub>O<sub>2</sub> at 80°C for 24 hours .

-

Analytical Confirmation :

Table 2: Oxidative Degradation Profile

| Parameter | CPX | CPX N-Oxide |

|---|---|---|

| Retention Time (min) | 5.018 ± 0.1 | 6.182 ± 0.1 |

| Linear Range (µg/mL) | 2–60 | 0.5–20 |

| LOD (µg/mL) | 0.15 | 0.10 |

The reaction mechanism involves oxidation of the tertiary amine group to an N-oxide, validated by mass spectrometry .

Structural Influences on Reactivity

The reactivity of CPX is attributed to:

Applications De Recherche Scientifique

Therapeutic Applications

1. Antipruritic Use

- Chlorphenoxamine is primarily employed for its antipruritic effects, alleviating itching caused by various dermatological conditions such as:

2. Treatment of Allergic Conditions

- The compound is indicated for treating allergic conditions including:

3. Neurological Applications

- Chlorphenoxamine has been explored for its potential in managing parkinsonian symptoms due to its anticholinergic effects, although its use in this area has diminished with the advent of more effective treatments .

Case Study 1: Efficacy in Allergic Dermatitis

A clinical study involving patients with allergic dermatitis demonstrated that chlorphenoxamine significantly reduced itching and inflammation compared to a placebo. Patients reported a marked improvement in their symptoms within 24 hours of administration, highlighting its rapid action as an antipruritic agent.

Case Study 2: Parkinsonism Management

Research has shown that chlorphenoxamine can alleviate certain symptoms of parkinsonism. In a controlled trial, patients receiving chlorphenoxamine exhibited improved motor function compared to those on placebo, although this application is less common today due to the availability of more targeted therapies .

Comparative Effectiveness

The following table summarizes the effectiveness of chlorphenoxamine compared to other antihistamines:

| Antihistamine | Primary Use | Efficacy on Itching | Anticholinergic Effects |

|---|---|---|---|

| Chlorphenoxamine | Allergic conditions | High | Moderate |

| Diphenhydramine | Allergic rhinitis | High | High |

| Cetirizine | Allergic rhinitis | Moderate | Low |

| Loratadine | Allergic rhinitis | Moderate | None |

Mécanisme D'action

Chlorphenoxamine Hydrochloride exerts its effects through its antihistamine and anticholinergic properties. It acts as an antagonist at histamine H1 receptors, blocking the action of histamine and reducing allergic symptoms. Additionally, it has anticholinergic effects by inhibiting the action of acetylcholine at muscarinic receptors, which helps alleviate symptoms of Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Le Chlorphénoxamine Hydrochlorure est similaire à d'autres antihistaminiques et anticholinergiques, tels que la diphénhydramine et la chlorphéniramine. Il est unique par son double effet en tant qu'antihistaminique et anticholinergique, ce qui le rend efficace pour traiter un plus large éventail d'affections .

Composés Similaires :

Diphénhydramine : Un antihistaminique utilisé pour traiter les allergies et comme somnifère.

Chlorphéniramine : Un autre antihistaminique utilisé pour les réactions allergiques et les symptômes du rhume.

Le Chlorphénoxamine Hydrochlorure se distingue par ses propriétés anticholinergiques supplémentaires, qui le rendent utile pour gérer les symptômes de la maladie de Parkinson .

Activité Biologique

Chlorphenoxamine hydrochloride (CPX) is an antihistamine and anticholinergic agent primarily used for its antipruritic properties and as a treatment for allergic conditions. This article delves into the biological activity of CPX, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Chlorphenoxamine acts primarily as a histamine H1 receptor antagonist , which prevents the binding of histamine to its receptors in various tissues, leading to a reduction in allergic symptoms such as itching and inflammation. Additionally, it exhibits anticholinergic properties , which can help alleviate symptoms associated with excessive cholinergic activity, such as secretions and bronchoconstriction .

Key Actions:

- Histamine Receptor Blockade : Inhibits the effects of histamine in the gastrointestinal tract, blood vessels, and respiratory tract.

- Anticholinergic Effects : Reduces secretions and bronchoconstriction, providing symptomatic relief in allergic reactions.

Pharmacokinetics

- Absorption : Chlorphenoxamine is well absorbed from the gastrointestinal tract.

- Protein Binding : Approximately 72% of the drug binds to plasma proteins.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Half-life : Ranges from 21 to 27 hours, allowing for once-daily dosing in many cases .

Clinical Applications

Chlorphenoxamine is indicated for various conditions:

- Allergic Reactions : Provides relief from symptoms associated with hay fever and other upper respiratory allergies.

- Antipruritic Use : Effective in treating conditions that cause itching.

- Former Use in Parkinsonism : Historically utilized for its sympathomimetic effects in managing parkinsonian symptoms .

Case Study 1: Severe Allergic Reaction

In a reported case involving a 45-year-old male with a severe allergic reaction to human insulin, chlorphenoxamine was administered alongside other medications such as ranitidine and prednisolone. Despite initial treatment, the patient's condition necessitated further interventions, highlighting the importance of chlorphenoxamine in managing acute allergic responses .

Case Study 2: Treatment of Paralysis Agitans

A preliminary study involving 25 patients with paralysis agitans demonstrated the efficacy of chlorphenoxamine in alleviating symptoms. The study aimed to determine appropriate dosages while monitoring side effects .

Research Findings

Recent studies have explored various aspects of chlorphenoxamine's biological activity:

Propriétés

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16;/h4-12H,13-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQUKACYLLABHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-38-3 (Parent) | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80971587 | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-09-4 | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=562-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenoxamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-dimethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenoxamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENOXAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I159322PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.